molecular formula C23H27N5O3 B11006581 3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide

3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide

Cat. No.: B11006581
M. Wt: 421.5 g/mol
InChI Key: BVPONIBQKNXMHB-UHFFFAOYSA-N
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Description

3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide is a complex organic compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzodiazepine core fused with a piperazine ring and a propanamide side chain. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of ortho-diamines with keto acids under acidic conditions.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via selective hydroxylation, often using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the benzodiazepine core reacts with 4-methylpiperazine under basic conditions.

    Formation of the Propanamide Side Chain: The final step involves the acylation of the intermediate compound with propanoyl chloride in the presence of a base like triethylamine to form the desired propanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its benzodiazepine core suggests possible applications in studying receptor-ligand interactions, particularly in the context of neurotransmitter receptors.

Medicine

The compound’s structure hints at potential pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties. Research is ongoing to explore its efficacy and safety as a therapeutic agent.

Industry

In the industrial sector, the compound may be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable intermediate in various synthetic pathways.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide is not fully understood. it is believed to interact with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound may modulate neurotransmitter activity, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Known for its use in treating anxiety disorders.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

Compared to these similar compounds, 3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide features a unique combination of a benzodiazepine core with a piperazine ring and a propanamide side chain

Properties

Molecular Formula

C23H27N5O3

Molecular Weight

421.5 g/mol

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide

InChI

InChI=1S/C23H27N5O3/c1-27-12-14-28(15-13-27)17-8-6-16(7-9-17)24-21(29)11-10-20-23(31)25-19-5-3-2-4-18(19)22(30)26-20/h2-9,20H,10-15H2,1H3,(H,24,29)(H,25,31)(H,26,30)

InChI Key

BVPONIBQKNXMHB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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